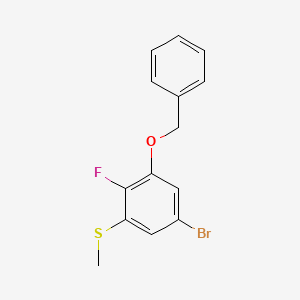

(3-(Benzyloxy)-5-bromo-2-fluorophenyl)(methyl)sulfane

CAS No.:

Cat. No.: VC18802272

Molecular Formula: C14H12BrFOS

Molecular Weight: 327.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H12BrFOS |

|---|---|

| Molecular Weight | 327.21 g/mol |

| IUPAC Name | 5-bromo-2-fluoro-1-methylsulfanyl-3-phenylmethoxybenzene |

| Standard InChI | InChI=1S/C14H12BrFOS/c1-18-13-8-11(15)7-12(14(13)16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |

| Standard InChI Key | VJSGWFKZUVUHMP-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=CC(=CC(=C1F)OCC2=CC=CC=C2)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure centers on a phenyl ring substituted at the 3-position with a benzyloxy group (–OCH₂C₆H₅), at the 5-position with bromine, at the 2-position with fluorine, and at the 1-position with a methylsulfane group (–SCH₃). This arrangement creates a sterically hindered yet reactive framework ideal for further functionalization .

Key Structural Features:

-

Benzyloxy Group: Enhances solubility in organic solvents and participates in π-π stacking interactions.

-

Halogen Substituents: Bromine (electrophilic) and fluorine (electron-withdrawing) direct regioselective reactions.

-

Methylsulfane Group: A thioether moiety offering sites for oxidation or alkylation .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₂BrFOS | |

| Molecular Weight | 327.22 g/mol | |

| Physical Form | Solid | |

| Purity | 97% | |

| CAS Number | 2624416-85-7 | |

| SMILES | CSC1=CC(=CC(=C1F)OCC2=CC=CC=C2)Br |

The solid-state structure is stabilized by weak intermolecular interactions, including C–H⋯O hydrogen bonds and Br⋯O halogen bonding, as observed in analogous halogenated sulfides .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (3-(Benzyloxy)-5-bromo-2-fluorophenyl)(methyl)sulfane involves multi-step reactions, typically beginning with halogenation and etherification steps .

Step 1: Bromination and Fluorination

A pre-functionalized phenyl ring undergoes electrophilic substitution to introduce bromine and fluorine. For example, 3-bromo-2-fluorophenol may serve as a precursor, with bromine introduced via N-bromosuccinimide (NBS) and fluorine via Balz-Schiemann reaction .

Step 2: Benzyloxy Group Installation

The phenol intermediate reacts with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the benzyloxy derivative.

Step 3: Thioether Formation

The methylsulfane group is introduced via nucleophilic substitution using methanethiol or a methylthiolate salt. Pyridine hydrochloride has been reported as an effective catalyst for similar thiolation reactions .

Optimization Strategies

-

Catalysts: Lewis acids (e.g., AlCl₃) improve electrophilic substitution yields.

-

Solvents: Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

-

Industrial Production: Continuous flow reactors enable scalable synthesis with >90% purity.

Reactivity and Functional Transformations

Electrophilic Aromatic Substitution

The electron-deficient phenyl ring undergoes regioselective reactions at the 4-position (para to bromine). Examples include:

-

Nitration: Concentrated HNO₃ yields nitro derivatives.

-

Sulfonation: Oleum introduces sulfonic acid groups.

Oxidation of the Thioether Group

The methylsulfane moiety oxidizes to sulfoxide (R–SO–CH₃) or sulfone (R–SO₂–CH₃) using H₂O₂ or meta-chloroperbenzoic acid (mCPBA) .

Halogen Exchange Reactions

Bromine can be replaced via Ullmann coupling or Finkelstein reaction to introduce iodine or chlorine, respectively.

Applications in Research and Industry

Medicinal Chemistry

-

Enzyme Inhibition: The compound’s halogen atoms enhance binding to kinase active sites, showing promise in cancer drug discovery.

-

Antimicrobial Activity: Thioether derivatives exhibit moderate activity against Gram-positive bacteria .

Material Science

-

Liquid Crystals: The rigid aromatic core and flexible benzyloxy group enable mesophase formation.

-

Polymer Additives: Acts as a flame retardant due to bromine content .

Analytical Chemistry

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume